molecular formula C22H13F3N2O5 B15187772 2,3-Dihydro-3-(4-nitrobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one CAS No. 103952-86-9

2,3-Dihydro-3-(4-nitrobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one

Cat. No.: B15187772
CAS No.: 103952-86-9
M. Wt: 442.3 g/mol
InChI Key: LTAXACKOSVPRAH-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-(4-nitrobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a nitrobenzoyl group and a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-(4-nitrobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzoxazinone core is reacted with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the benzoxazinone core is reacted with a trifluoromethylphenyl halide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-(4-nitrobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoxazinone derivatives.

Scientific Research Applications

2,3-Dihydro-3-(4-nitrobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-(4-nitrobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3-(4-nitrobenzoyl)-2-phenyl-4H-1,3-benzoxazin-4-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2,3-Dihydro-3-(4-methylbenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one: Contains a methyl group instead of a nitro group, leading to different reactivity.

Uniqueness

2,3-Dihydro-3-(4-nitrobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one is unique due to the presence of both the nitrobenzoyl and trifluoromethylphenyl groups. These functional groups impart distinct chemical properties, such as increased reactivity and lipophilicity, making the compound valuable for various scientific and industrial applications.

Properties

CAS No.

103952-86-9

Molecular Formula

C22H13F3N2O5

Molecular Weight

442.3 g/mol

IUPAC Name

3-(4-nitrobenzoyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C22H13F3N2O5/c23-22(24,25)15-9-5-14(6-10-15)21-26(20(29)17-3-1-2-4-18(17)32-21)19(28)13-7-11-16(12-8-13)27(30)31/h1-12,21H

InChI Key

LTAXACKOSVPRAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(O2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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